4-(4-Fluorophenoxy)-1-butyn-3-one
Description
Contextualization within Fluorinated Organic Chemistry Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgnih.gov In medicinal chemistry and materials science, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modify electronic characteristics. acs.orgnih.gov The presence of a fluorine atom on the phenoxy group of 4-(4-Fluorophenoxy)-1-butyn-3-one is significant. The high electronegativity of fluorine can influence the electron density of the entire aromatic system and, by extension, the reactivity of the ether linkage and the butynone core.
Research into fluorinated compounds often focuses on understanding how the C-F bond affects reaction mechanisms and molecular interactions. acs.org While often rendering compounds less reactive, in some instances, fluorination can increase reactivity. acs.org The study of molecules like this compound allows for a deeper investigation into these nuanced electronic effects.
Historical Perspective on Substituted Butynone Derivatives in Organic Synthesis
Substituted butynones, and more broadly α,β-acetylenic ketones, are well-established and versatile intermediates in organic synthesis. acs.org Their synthetic utility stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the β-alkynyl carbon which is susceptible to nucleophilic attack, and the terminal alkyne proton which can be removed to form an acetylide.
Historically, the synthesis of acetylenic ketones has been approached through various methods, including the oxidation of the corresponding propargyl alcohols and the reaction of metal acetylides with acid anhydrides or acid chlorides. acs.orgrsc.org A common and powerful method for creating the core structure of such compounds is the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction has been instrumental in the synthesis of complex molecules for pharmaceuticals and materials science due to its mild reaction conditions and functional group tolerance. wikipedia.org The development of copper-free Sonogashira protocols has further expanded its applicability. organic-chemistry.org
The reactivity of these butynone derivatives has been extensively explored. They are known to participate in a wide range of transformations, including Michael additions, cycloadditions, and various cyclization reactions to form heterocyclic compounds. rsc.org The specific substituents on the butynone scaffold play a crucial role in directing the outcome of these reactions.
Theoretical Frameworks Governing the Reactivity Potential of the this compound Scaffold
The reactivity of this compound can be rationalized through several key theoretical concepts. The molecule's functionality suggests a number of potential reaction pathways. The conjugated system of the ynone moiety makes the β-carbon electrophilic and susceptible to attack by nucleophiles. The terminal alkyne provides a site for deprotonation and subsequent reaction with electrophiles, or participation in metal-catalyzed cross-coupling reactions. acs.org
Computational studies on related fluorinated compounds have shown that fluorination can impact bond strengths and reduction potentials, sometimes in non-intuitive ways. acs.org For this compound, theoretical calculations could predict the electron density at various positions, the energies of the frontier molecular orbitals (HOMO and LUMO), and the likely sites for electrophilic and nucleophilic attack. These theoretical insights are invaluable for designing synthetic routes that utilize this compound and for predicting its behavior in complex reaction environments.
A plausible synthetic route to this compound could involve the initial synthesis of the aryl propargyl ether, 1-(2-propyn-1-yloxy)-4-fluorobenzene, through the reaction of 4-fluorophenol (B42351) with propargyl bromide. acs.org Subsequent oxidation of the terminal alkyne to the corresponding ketone would yield the target molecule. Alternatively, a Sonogashira coupling of a suitable 4-fluorophenoxy-containing electrophile with a protected acetylenic ketone precursor could be envisioned. wikipedia.orgorganic-chemistry.org
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)but-3-yn-2-one |
InChI |
InChI=1S/C10H7FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6H,7H2 |
InChI Key |
ARUJVOKREAIMBP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Fluorophenoxy 1 Butyn 3 One and Its Analogs
Retrosynthetic Disconnections Applied to the 4-(4-Fluorophenoxy)-1-butyn-3-one Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, two primary retrosynthetic disconnections are most logical.
The first and most common disconnection is at the ether linkage (C-O bond). This approach simplifies the molecule into two key synthons: 4-fluorophenol (B42351) and a suitable four-carbon electrophile containing the butynone functionality. This strategy is often employed due to the prevalence of reliable methods for forming aryl ethers, such as the Williamson ether synthesis.
A second viable disconnection breaks the carbon-carbon bond between the carbonyl group and the adjacent methylene (B1212753) group. This route leads to a 4-fluorophenoxyacetyl synthon and an acetylene (B1199291) equivalent. This approach would typically involve the reaction of an activated carboxylic acid derivative, like an acyl chloride, with a metal acetylide.
A graphical representation of these primary disconnections is provided below:
| Disconnection | Resulting Synthons | Synthetic Strategy |
| Ether C-O Bond | 4-Fluorophenol and a butynone electrophile | Williamson Ether Synthesis or equivalent C-O coupling |
| C-C Bond | 4-Fluorophenoxyacetyl synthon and an acetylene equivalent | Acylation of an acetylide |
Transition-Metal-Catalyzed Approaches to the Butynone Moiety
Transition-metal catalysis offers powerful and versatile tools for the construction of the butynone core of this compound. Copper and palladium-based catalysts are particularly prominent in this area.
Copper-Mediated Alkynylation Strategies
Copper catalysis is a cornerstone of alkyne chemistry, primarily due to its ability to activate terminal alkynes. beilstein-journals.org The copper-catalyzed coupling of acyl chlorides with terminal alkynes, a variation of the Sonogashira coupling, is a direct method for synthesizing ynones. In the context of this compound, this would involve the reaction of 4-fluorophenoxyacetyl chloride with acetylene gas or a protected acetylene equivalent in the presence of a copper(I) catalyst.
A key advantage of copper catalysis is its diverse reactivity, enabling reactions through both one and two-electron mechanisms. beilstein-journals.org This versatility allows for a broad substrate scope and functional group tolerance. Recent advancements have also focused on developing more sustainable and cost-effective copper-catalyzed reactions. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon bonds. The Sonogashira coupling, which typically employs a palladium catalyst and a copper co-catalyst, is a highly efficient method for the synthesis of ynones from aryl or vinyl halides and terminal alkynes. While not directly applicable to the primary disconnection strategies for the target molecule, it is highly relevant for the synthesis of more complex analogs where the alkyne is functionalized with an aryl or vinyl group.
For the synthesis of this compound itself, a palladium-catalyzed carbonylative coupling could be envisioned. This would involve the coupling of a 4-fluorophenoxy-substituted precursor with carbon monoxide and a suitable alkyne.
Base-Catalyzed and Organocatalytic Routes to this compound
While metal-catalyzed reactions are powerful, base-catalyzed and organocatalytic methods present attractive alternatives, often with milder reaction conditions and a reduced risk of metal contamination.
A plausible base-catalyzed route to this compound involves the Williamson ether synthesis. This reaction would utilize a base, such as sodium hydride or potassium carbonate, to deprotonate 4-fluorophenol, which then acts as a nucleophile, attacking an electrophilic propargyl halide or a related species.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. While specific organocatalytic routes to this compound are not extensively documented, general organocatalytic methods for the synthesis of functionalized butynones could be adapted. For instance, an organocatalyst could be employed to facilitate the addition of an enolate equivalent of a 4-fluorophenoxyacetyl derivative to an electrophilic acetylene source.
Chemo- and Regioselective Synthesis of Related Fluorophenoxyalkynones
The synthesis of analogs of this compound, particularly those with additional functional groups or different substitution patterns on the aromatic ring, requires careful control of chemo- and regioselectivity.
For instance, in the synthesis of a polysubstituted fluorophenoxyalkynone, the order of reactions becomes critical. The introduction of the fluorine atom and other substituents on the phenol (B47542) ring must be planned to avoid undesired side reactions during the subsequent etherification or alkyne coupling steps. The choice of protecting groups for other functionalities on the molecule is also a key consideration to ensure that they are stable to the reaction conditions used in the construction of the butynone moiety.
Transition-metal-catalyzed cross-coupling reactions, with their high degree of functional group tolerance, are particularly valuable for the chemo- and regioselective synthesis of complex fluorophenoxyalkynones.
Green Chemistry Considerations in the Synthesis of the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves several considerations.
One key aspect is the choice of solvent. Ideally, the synthesis should be conducted in water or other environmentally benign solvents. The use of concentrated solar radiation as a renewable energy source is another innovative green chemistry approach. nih.gov
Catalysis is a fundamental pillar of green chemistry. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or those that can be used in very low concentrations, is preferred. For example, developing a solid-supported palladium or copper catalyst for the ynone synthesis would facilitate catalyst recovery and reuse.
Atom economy is another important metric. Synthetic routes that maximize the incorporation of all materials used in the process into the final product are considered greener. In this regard, addition reactions are generally more atom-economical than substitution or elimination reactions.
The use of non-toxic and renewable starting materials is also a central tenet of green chemistry. For instance, exploring biocatalytic routes or using starting materials derived from biomass could significantly improve the environmental profile of the synthesis. sciforum.net
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Designing synthetic routes with high yields and selectivity to minimize byproducts. |
| Atom Economy | Utilizing addition reactions and catalytic cycles to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself may have applications that are considered safer than existing alternatives. |
| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or recyclable ionic liquids as reaction media. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave or solar radiation. nih.gov |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials. sciforum.net |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing highly efficient and recyclable catalysts to reduce waste and energy consumption. |
| Design for Degradation | Designing the final product to be biodegradable after its intended use. |
| Real-time Analysis for Pollution Prevention | Using in-situ monitoring techniques to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Mechanistic Investigations into the Reactivity of 4 4 Fluorophenoxy 1 Butyn 3 One
Electrophilic and Nucleophilic Additions to the Alkyne and Carbonyl Functions
The electron-withdrawing nature of the propionyl group polarizes the alkyne in 4-(4-fluorophenoxy)-1-butyn-3-one, rendering it susceptible to nucleophilic attack. Conversely, the carbonyl carbon is a prime target for nucleophiles, while the oxygen can be activated by electrophiles or Lewis acids.
Hydration and Hydroamination Mechanisms
Hydration: The addition of water across the carbon-carbon triple bond of ynenones can be catalyzed by various transition metals. While specific studies on this compound are not prevalent, the general mechanism for the hydration of alkynes provides a framework for understanding this transformation. Acid-catalyzed hydration typically proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. In the case of this compound, this would lead to the formation of a 1,3-dicarbonyl compound. The regioselectivity of water addition is dictated by the electronic effects of the substituents.
Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is a powerful method for the synthesis of nitrogen-containing compounds. libretexts.org Lanthanide-based catalysts, for example, have been extensively studied for the intramolecular hydroamination of aminoalkenes. libretexts.org The mechanism often involves the formation of a metal-amido intermediate, followed by insertion of the alkyne into the metal-nitrogen bond. libretexts.org For this compound, intermolecular hydroamination would likely proceed with a similar mechanistic rationale, involving coordination of the alkyne to a metal catalyst, followed by nucleophilic attack of the amine.
A proposed general mechanism for lanthanide-catalyzed intramolecular hydroamination of aminoalkenes is presented below, which can be extrapolated to the intermolecular reaction of this compound.
| Step | Description | Intermediate |
| 1 | Protonolysis of the lanthanocene precatalyst by the amine. | La-amido intermediate |
| 2 | β-insertion of the alkene into the La-N bond. | La-alkyl aza-cyclic intermediate |
| 3 | Protonolysis by another equivalent of the aminoalkene. | Product and regenerated La-amido intermediate |
This table illustrates a generalized mechanism for lanthanide-catalyzed hydroamination and is not based on direct experimental data for this compound.
Cycloaddition Reactions Involving the Butynone Moiety
The activated alkyne in this compound is a competent dienophile in Diels-Alder reactions and can participate in other cycloaddition processes. The general Woodward-Hoffmann rules for cycloadditions dictate the feasibility of these reactions under thermal or photochemical conditions. youtube.com For instance, a [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring.
Furthermore, electrophilic cyclization of related 1,4-disubstituted but-3-yn-1-ones has been reported to yield substituted furans. researchgate.net In a similar vein, treatment of this compound with an electrophile could potentially trigger a 5-endo-dig cyclization, leading to the formation of a furan (B31954) ring. The reaction of 2-alkynyl-2-silyloxy carbonyl compounds with N-iodosuccinimide (NIS) has been shown to produce 4-iodo-3-furanones through a tandem cyclization/1,2-migration sequence, a pathway that could be accessible to derivatives of this compound. nih.gov
Pericyclic Reactions and Rearrangements of this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another facet of the reactivity of this compound. These reactions are typically stereospecific and are not significantly influenced by solvent polarity. The butynone moiety can potentially undergo electrocyclic reactions or sigmatropic rearrangements under thermal or photochemical conditions. While specific examples for this compound are scarce, the general principles of pericyclic reactions suggest that such transformations are plausible.
Rearrangements of the molecular skeleton could also be induced under certain conditions. For example, acid-catalyzed rearrangement of related aryloxyflavan systems has been observed to yield different structural isomers. rsc.org While structurally different, this highlights the potential for skeletal reorganization in aryloxy-containing compounds.
Radical Pathways and Single Electron Transfer Processes
The initiation of radical reactions often involves the generation of a radical species through processes like single-electron transfer (SET). The carbonyl group in this compound can act as an electron acceptor in the presence of a suitable electron donor. SET to the carbonyl would generate a ketyl radical anion, which could then undergo further reactions.
The formation of radical ions from Lewis pairs has been reported, where a single-electron transfer occurs from a Lewis base to a Lewis acid. rsc.orgnih.gov This process can initiate radical-based bond-forming reactions. rsc.org In the context of this compound, interaction with a Lewis acid could facilitate SET from a donor molecule, leading to radical-mediated transformations.
Role of the Fluorine Atom in Modulating Reaction Kinetics and Thermodynamics
The fluorine atom on the phenoxy group exerts a significant influence on the reactivity of the molecule through both inductive and resonance effects. Its strong electron-withdrawing inductive effect can modulate the electron density of the entire aryloxy moiety, which in turn affects the reactivity of the ether oxygen and the aromatic ring.
Studies on the relative reactivity of α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive than their chloro and bromo counterparts in borohydride (B1222165) reductions. beilstein-journals.org This has been attributed to the conformational preferences influenced by the fluorine atom. beilstein-journals.org While the fluorine in this compound is not in an α-position to the ketone, its electronic influence is transmitted through the phenoxy ring and ether linkage, which can impact the electrophilicity of the carbonyl carbon and the nucleophilicity of the ether oxygen.
The fluorine atom's presence can also affect the thermodynamics of reactions by influencing the stability of reactants, intermediates, and products. The strong carbon-fluorine bond can impart thermal stability, while its electronic effects can alter the energy landscape of a reaction pathway.
Computational Elucidation of Reaction Intermediates and Transition States
Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving complex molecules like this compound. Density functional theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies, thus providing detailed insights into the kinetics and thermodynamics of a given transformation.
For example, computational studies on the synthesis of other complex organic molecules have successfully elucidated reaction mechanisms and explained experimental observations. Such studies can be applied to the reactions of this compound to:
Model the geometries and energies of reactants, intermediates, and products.
Locate and characterize transition state structures.
Calculate activation barriers and reaction enthalpies.
Investigate the influence of the fluorine substituent on the electronic structure and reactivity.
Applications of 4 4 Fluorophenoxy 1 Butyn 3 One As a Synthetic Building Block
Construction of Diverse Heterocyclic Scaffolds
The bifunctional nature of 4-(4-Fluorophenoxy)-1-butyn-3-one makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. numberanalytics.comchim.it
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest due to their presence in a wide range of biologically active compounds. chim.it The synthesis of pyrazoles often involves the condensation reaction between a 1,3-dielectrophilic reagent and a hydrazine (B178648) derivative. chim.it Ynones, such as this compound, can serve as precursors to 1,3-dicarbonyl compounds, which can then be cyclized with hydrazines to form the pyrazole (B372694) ring. nih.gov Alternatively, direct reaction of ynones with hydrazines can also lead to pyrazole derivatives. chim.it
Isoxazoles, another important class of five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can also be synthesized from ynone precursors. nih.gov A common method involves the reaction of ynones with hydroxylamine. More contemporary methods include the electrophilic cyclization of O-methyl oximes derived from ynones. nih.gov Another approach is the reaction of ynones with trimethylsilyl (B98337) azide (B81097) (TMSN3), which serves as an amino surrogate, proceeding through a tandem azidation and denitrogenative cyclization to yield isoxazoles under metal-free conditions. rsc.orgrsc.org Research has also demonstrated that the choice of acid catalysis can switch the reaction of CF3-ynones with sodium azide to selectively produce either triazoles or isoxazoles. mdpi.com
Table 1: Representative Synthesis of Isoxazoles from Ynones
| Ynone Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| General Ynone | Trimethylsilyl azide (TMSN3) | Metal/catalyst-free | 5-substituted isoxazole | Varies | rsc.org, rsc.org |
| 2-Alkyn-1-one O-methyl oxime | Iodine monochloride (ICl) | Mild conditions | 4-Iodoisoxazole | Moderate to excellent | nih.gov |
| CF3-Ynone | Sodium azide (NaN3), Acid catalyst | Ethanol or n-heptane | 5-CF3-isoxazole | 26-51% | mdpi.com |
This table presents generalized findings for the ynone class of compounds, to which this compound belongs.
Furan (B31954) and pyrrole (B145914) rings are fundamental components of numerous natural products and pharmaceuticals. wikipedia.org The Paal-Knorr synthesis is a classic and valuable method for preparing these heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com Ynones like this compound can be converted into the necessary 1,4-dicarbonyl precursors, which upon treatment with a dehydrating agent (for furans) or an amine (for pyrroles), yield the desired five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgyoutube.com
For furan synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration. wikipedia.org A modular synthesis of highly substituted furans has been developed using a trans-carboboration strategy of propargyl alcohols, which are structurally related to ynones. d-nb.info
For pyrrole synthesis, the reaction of a 1,4-dicarbonyl with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions leads to the formation of the pyrrole ring. organic-chemistry.org Proline-catalyzed versions of the Paal-Knorr synthesis have also been developed for the efficient construction of highly functionalized pyrroles. rsc.org
Annulation reactions are a powerful tool in organic synthesis for the construction of cyclic systems. Ynones are excellent substrates for various annulation strategies to build substituted aromatic rings like benzenes and naphthalenes. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where an ynone can act as the dienophile (the 2π-electron component). organic-chemistry.orgwikipedia.org When reacted with a suitable diene (the 4π-electron component), a six-membered ring is formed. organic-chemistry.org The electron-withdrawing nature of the ketone group in the ynone enhances its reactivity as a dienophile. organic-chemistry.org Quinones, which are structurally related to the products of some ynone reactions, are historically significant dienophiles in Diels-Alder reactions for the synthesis of complex natural products. scispace.comnih.gov
Furthermore, tandem reactions involving ynones can lead to complex polycyclic systems. For instance, a one-pot tandem Diels-Alder/Nazarov reaction of certain silyl-substituted ynones has been used to generate fused ring systems with high efficiency and stereocontrol. acs.org Other types of annulation, such as [4+1] and [3+3] annulations, have also been developed using ynones and their derivatives to construct diverse heterocyclic and carbocyclic frameworks. rsc.orgresearchgate.net
Precursor to Complex Polyfunctional Molecules in Organic Synthesis
The combined reactivity of the alkyne and ketone groups makes this compound a valuable precursor for synthesizing molecules with multiple functional groups. numberanalytics.com These polyfunctional molecules can serve as intermediates in the total synthesis of complex natural products and other intricate molecular systems. numberanalytics.comnih.gov The ynone scaffold allows for a variety of chemical modifications, including conjugate additions, reductions, and cycloadditions, enabling the introduction of new functionalities and stereocenters. acs.org The phenoxy group itself can be a key structural element or a handle for further transformations. nih.gov
Utilization in Cascade and Multicomponent Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the need for purification of intermediates. Ynones are excellent substrates for designing cascade sequences due to their dual functionality. thieme-connect.de For example, a reaction might be initiated by a nucleophilic attack on the alkyne, followed by an intramolecular cyclization involving the ketone.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, also represent a highly efficient synthetic strategy. The electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon of ynones makes them suitable partners in various MCRs, leading to the rapid assembly of complex and diverse molecular scaffolds. thieme-connect.de
Development of Novel Linkers and Functional Materials Precursors
The rigid structure of the butynone core, combined with the specific electronic and physical properties conferred by the 4-fluorophenoxy group, makes this compound a potential precursor for novel linkers and functional materials. In materials science, rigid linkers are often used to construct metal-organic frameworks (MOFs) or other porous materials. The phenoxy moiety, in particular, is a common structural unit in various polymers and functional materials. nih.govnih.gov Derivatives of phenoxy compounds have been investigated for applications in polymer chemistry, catalysis, and nanotechnology. nih.gov The thermal stability of materials can be significantly enhanced by the presence of phenoxy groups, particularly when phenolic hydroxyl groups are modified, which prevents radical coupling reactions at high temperatures. ncsu.edu The 4-fluorophenyl group can also engage in specific non-covalent interactions, such as hydrogen bonding and π-stacking, which can be useful in directing the self-assembly of supramolecular structures.
Computational Chemistry and Theoretical Studies of 4 4 Fluorophenoxy 1 Butyn 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-Fluorophenoxy)-1-butyn-3-one, these calculations would reveal the distribution of electrons and provide insights into its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the FMO analysis would likely be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The results would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the electron-donating character of the ether oxygen and the aromatic ring, would create a complex and interesting electronic landscape.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Antibonding orbital with significant contribution from the butynone moiety. |
| LUMO | -1.2 | Primarily localized on the acetylenic and carbonyl carbons, indicating susceptibility to nucleophilic attack. |
| HOMO | -7.5 | Mainly distributed over the fluorophenoxy ring and the oxygen atom, suggesting this region is prone to electrophilic attack. |
| HOMO-1 | -8.1 | Bonding orbital with contributions from the aromatic ring and ether linkage. |
| HOMO-LUMO Gap | 6.3 | Indicates moderate chemical reactivity and stability. |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from FMO analysis.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the EPS map would be invaluable in identifying sites for intermolecular interactions, such as hydrogen bonding, and for predicting the initial stages of a chemical reaction. The carbonyl oxygen would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic ring and the acetylenic proton would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating rotatable bonds and calculating the energy of each resulting conformation.
Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and vibrational motions of the molecule. This would be particularly useful for understanding how the molecule might behave in different solvent environments.
Prediction of Spectroscopic Signatures via Ab Initio and DFT Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Using methods like DFT and time-dependent DFT (TD-DFT), it is possible to calculate the vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For this compound, these predicted spectra would provide a theoretical fingerprint of the molecule. For instance, the calculated IR spectrum would show characteristic peaks for the carbonyl stretch, the C-F stretch, the ether C-O stretch, and the acetylenic C≡C and C-H stretches.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡C | Stretch | ~2150 |
| C=O | Stretch | ~1680 |
| C-O-C | Asymmetric Stretch | ~1250 |
| C-F | Stretch | ~1220 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from vibrational frequency calculations.
Solvation Effects and Reaction Pathway Modeling
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction's outcome. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. For this compound, studying its behavior in different solvents would be crucial for predicting its solubility and reactivity in various environments.
Furthermore, computational chemistry can be used to model entire reaction pathways. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and mechanism of a chemical reaction. For example, one could model the nucleophilic addition to the carbonyl group or the alkyne, providing a detailed understanding of the reaction mechanism at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Foundations for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physical property. While no specific QSAR studies on this compound analogues are available, the theoretical principles are well-established and can be applied to this class of compounds.
The fundamental premise of QSAR is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized as:
Electronic descriptors: such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric descriptors: such as molecular weight, volume, and surface area.
Hydrophobic descriptors: such as the partition coefficient (logP).
Topological descriptors: which describe the connectivity of atoms in the molecule.
For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally generating a set of related compounds with varying substituents on the aromatic ring or modifications to the butynone chain. The biological activity of these compounds would then be measured experimentally. Finally, statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the molecular descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds.
For instance, studies on other ketone-containing heterocyclic compounds, such as thiazolidine-4-ones, have successfully employed QSAR to identify key structural features for their biological activity. These studies often find that electronic and steric parameters play a crucial role in the activity of the compounds.
Advanced Spectroscopic Methodologies for Structural Elucidation of 4 4 Fluorophenoxy 1 Butyn 3 One Derivatives
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules, including derivatives of 4-(4-Fluorophenoxy)-1-butyn-3-one. These techniques provide detailed information about the carbon skeleton and the relative orientation of substituents.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. By spreading the NMR signals into two dimensions, these techniques resolve spectral overlap and reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would be instrumental in establishing the connectivity within the aromatic ring and any aliphatic chains. For instance, it would show correlations between adjacent aromatic protons on the fluorophenoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, proton signals. In the context of our target molecule, HSQC would definitively link the aromatic protons to their corresponding carbons and the methylene (B1212753) protons of the butynone chain to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly valuable for identifying quaternary carbons, such as the carbonyl carbon and the acetylenic carbons in the butynone moiety, by observing their correlations with nearby protons. For example, the methylene protons would show an HMBC correlation to the carbonyl carbon and the terminal alkyne carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining stereochemistry and the three-dimensional structure of molecules. For derivatives with stereocenters or restricted bond rotation, NOESY can elucidate the relative orientation of different parts of the molecule.
Table 1: Representative 2D NMR Correlations for a Hypothetical Derivative of this compound
| Technique | Correlating Nuclei (Proton to Carbon) | Inferred Structural Information |
| COSY | Aromatic H ↔ Aromatic H' | Connectivity within the fluorophenyl ring. |
| HSQC | Methylene H ↔ Methylene C | Direct one-bond C-H connectivity. |
| HMBC | Methylene H ↔ Carbonyl C | Two-bond connectivity to the ketone. |
| HMBC | Methylene H ↔ Acetylenic C | Three-bond connectivity to the alkyne. |
| NOESY | Aromatic H ↔ Methylene H | Spatial proximity of the phenoxy and butynone groups. |
19F NMR Spectroscopy for Fluorine Environment Characterization
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring. The large chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, generally leads to well-resolved signals, minimizing peak overlap. For this compound, the ¹⁹F NMR spectrum would typically exhibit a single signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal can confirm the para-substitution pattern and can be influenced by other substituents on the molecule. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) can be observed, providing additional structural confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ketone. The C≡C (alkyne) stretch would appear as a weaker absorption in the range of 2100-2250 cm⁻¹. Additionally, a C≡C-H stretch for a terminal alkyne would be observed as a sharp peak around 3300 cm⁻¹. The C-O-C ether linkage would show stretching vibrations in the region of 1250-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they often provide similar information about functional groups. For molecules with a center of symmetry, some vibrations may be IR-active but Raman-inactive, and vice versa. The C≡C stretch of the alkyne, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1700 |
| C≡C (Alkyne) | Stretch | 2100-2250 |
| C≡C-H (Terminal Alkyne) | Stretch | ~3300 |
| C-O-C (Ether) | Stretch | 1250-1000 |
| C-F (Aromatic) | Stretch | 1250-1100 |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.
In addition to providing the exact mass, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound and its derivatives would likely involve cleavage at the bonds adjacent to the carbonyl group and the ether linkage. For example, α-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. Analysis of these fragments can help to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
X-ray Crystallography for Solid-State Structural Determination
For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. The resulting crystal structure offers an unambiguous confirmation of the molecular connectivity and stereochemistry.
Studies on related compounds, such as chalcone (B49325) derivatives containing a 4-fluorophenyl group, have revealed detailed information about their molecular geometry and intermolecular interactions in the crystal lattice. For instance, the planarity of the aromatic ring and the conformation of the rest of the molecule can be precisely determined. Furthermore, X-ray crystallography can elucidate intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues (if applicable)
If a derivative of this compound is chiral, chiroptical spectroscopy techniques are essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) is a widely used chiroptical method that measures the differential absorption of left and right circularly polarized light. Chiral molecules and their non-superimposable mirror images (enantiomers) produce ECD spectra that are mirror images of each other. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral center can be assigned. This technique is particularly useful for chiral ketones, where electronic transitions associated with the carbonyl chromophore often give rise to distinct ECD signals.
Future Research Trajectories and Open Challenges for 4 4 Fluorophenoxy 1 Butyn 3 One
Development of Sustainable and Economical Synthetic Protocols
The synthesis of aryl alkynyl ketones is a well-established area of organic chemistry. thieme-connect.comorganic-chemistry.orgrsc.orgnih.govorganic-chemistry.org However, the development of sustainable and economically viable methods for the specific synthesis of 4-(4-Fluorophenoxy)-1-butyn-3-one presents a key challenge. Future research should focus on moving away from classical methods that may employ hazardous reagents or generate significant waste.
A promising avenue lies in the exploration of catalytic C-O bond cleavage of phenols and their derivatives as a more sustainable alternative to traditional cross-coupling reactions that often rely on pre-functionalized aryl halides. researchgate.net The direct use of 4-fluorophenol (B42351) as a starting material, for instance, would be a significant step towards a greener synthetic route. Additionally, the use of silica-coated magnetic copper nanocatalysts for decarboxylative cross-coupling reactions offers a sustainable approach for the synthesis of internal alkynes, a structural motif present in the target molecule. nih.gov The development of heterogeneous catalysts could also play a crucial role, offering advantages such as ease of separation and recyclability, thereby reducing the environmental impact of the synthesis. ethz.ch
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-O bond cleavage of 4-fluorophenol | Atom economy, reduced pre-functionalization steps. researchgate.net | High C-O bond dissociation energy, catalyst development. researchgate.net |
| Catalytic Sonogashira coupling with sustainable catalysts | Use of earth-abundant metals, milder reaction conditions. | Catalyst stability and efficiency with fluorinated substrates. |
| Decarboxylative coupling methods | Avoids the use of organometallic reagents. nih.gov | Substrate scope and functional group tolerance. |
Unexplored Reactivity Patterns and Novel Transformations
The reactivity of α,β-alkynyl ketones is characterized by their susceptibility to both nucleophilic addition and cycloaddition reactions. acs.orgyoutube.com For this compound, the presence of the electron-withdrawing fluorophenoxy group is expected to influence the electrophilicity of the carbonyl carbon and the triple bond, potentially leading to unique reactivity.
Future investigations should systematically explore the reaction of this compound with a diverse range of nucleophiles. This could unveil novel transformations and lead to the synthesis of new classes of compounds. For example, conjugate addition reactions could be explored to introduce various functional groups at the β-position. acs.org Furthermore, its potential as a dienophile in Diels-Alder reactions or as a partner in other cycloaddition reactions warrants investigation for the construction of complex cyclic systems. The unique electronic properties conferred by the fluorine atom could also be harnessed in radical cyclization reactions to synthesize novel heterocyclic structures. rsc.org
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation and high-throughput screening. thieme-connect.comrsc.orgacs.orgnumberanalytics.comnumberanalytics.comacs.orgresearchgate.netthieme-connect.demdpi.com The synthesis of this compound and its derivatives is an ideal candidate for translation to a continuous flow process.
Future research in this area should focus on developing robust and scalable flow protocols. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The integration of in-line purification and analysis techniques would further streamline the process, enabling the rapid generation of a library of derivatives for biological or materials science screening. The use of packed-bed reactors with immobilized catalysts could also be explored to enhance efficiency and catalyst recycling. rsc.org
Advanced Applications in Materials Science and Polymer Chemistry
The incorporation of fluorine into organic molecules is known to impart unique properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.comnumberanalytics.comresearchgate.netnih.govshokubai.co.jpresearchgate.netresearchgate.netpageplace.deyoutube.comnih.govoecd.org The 4-(4-fluorophenoxy) moiety in the target compound makes it an attractive building block for the synthesis of novel polymers and advanced materials.
Future research could explore the polymerization of this compound or its derivatives to create new fluorinated polymers. These materials could exhibit interesting properties such as low surface energy, hydrophobicity, and enhanced stability, making them suitable for applications in coatings, membranes, or electronic devices. researchgate.netpageplace.de The alkyne functionality also opens up possibilities for post-polymerization modification via "click" chemistry, allowing for the facile introduction of various functional groups to tailor the material properties. The development of tellurophene-containing polymers has shown that unique redox and optoelectronic properties can be achieved, suggesting a potential avenue for creating novel materials by incorporating the fluorophenoxy butynone structure into similar polymer backbones. rsc.org
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The unique structural features of this compound position it at the crossroads of several scientific disciplines. The presence of a fluorinated aromatic ring suggests potential applications in medicinal chemistry and chemical biology, as fluorination is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. nih.govnih.govresearchgate.net
Future interdisciplinary research should involve collaborations between organic chemists, biochemists, and pharmacologists to explore the biological activity of this compound and its derivatives. For instance, its potential as an enzyme inhibitor or a probe for biological processes could be investigated. Furthermore, the intersection of fluorine chemistry with materials science and nanotechnology could lead to the development of novel sensors, imaging agents, or functional biomaterials. youtube.comacs.org The exploration of such interdisciplinary avenues will be crucial to fully realize the scientific potential of this enigmatic molecule.
Q & A
Q. Purity Optimization :
- Chromatography : Use flash column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to isolate the product.
- Crystallization : Recrystallize from ethanol to remove impurities, leveraging differences in solubility .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in H and C spectra) .
Advanced Question: How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model reaction pathways:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.
- Transition State Analysis : Calculate activation energies for competing pathways (e.g., Michael addition vs. ketone alkylation).
- Solvent Effects : Use the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent interactions, critical for predicting reaction feasibility in polar aprotic solvents like DMF .
Case Study : For analogous fluorinated ketones, DFT studies revealed that electron-withdrawing fluorine substituents lower the LUMO energy of the carbonyl, enhancing reactivity toward amines .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted fluorophenyl) and acetylene protons (δ 2.5–3.0 ppm).
- F NMR: A singlet near δ -110 ppm confirms the fluorophenyl group .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matching for (expected [M+H]⁺: 178.0433) .
Validation : Cross-reference with single-crystal X-ray diffraction data (if crystallizable) for bond-length and angle confirmation .
Advanced Question: How do steric and electronic effects of the fluorophenoxy group influence biological interactions?
Answer:
- Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of adjacent groups (e.g., carbonyl), increasing binding affinity to enzymes like kinases or proteases.
- Steric Effects : The para-fluorine minimizes steric hindrance, allowing optimal orientation in hydrophobic binding pockets.
Case Study : Fluorinated analogs showed 3–5× higher inhibitory activity against COX-2 compared to non-fluorinated counterparts due to improved electronic complementarity .
Q. Methodology :
- Docking Simulations : Use AutoDock Vina to model ligand-protein interactions.
- SAR Studies : Synthesize derivatives with meta-fluorine or bulkier substituents to isolate steric/electronic contributions .
Basic Question: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions :
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ketone .
- Stability Monitoring :
- Periodic HPLC analysis to detect degradation products (e.g., carboxylic acids from oxidation).
- H NMR to check for peak broadening or new signals indicative of decomposition .
Advanced Question: How can contradictory biological activity data for fluorinated ketones be resolved?
Answer:
Common Contradictions : Discrepancies in IC₅₀ values across studies may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines.
- Compound Purity : Impurities (e.g., residual solvents) can skew results.
Q. Resolution Strategies :
Standardized Protocols : Adopt uniform assay conditions (e.g., 1% DMSO final concentration).
Inter-laboratory Validation : Share samples for cross-testing in independent labs.
Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .
Example : For fluorinated kinase inhibitors, recalibration using LC-MS-quantified stock solutions reduced variability by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
